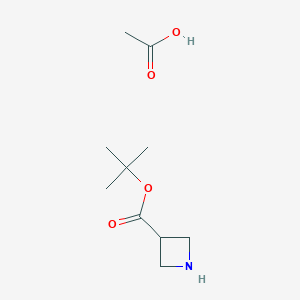
2-(3-Bromo-2,4-difluorophenyl)acetonitrile
Vue d'ensemble
Description
2-(3-Bromo-2,4-difluorophenyl)acetonitrile, also known as 2-BDBF, is a versatile and useful reagent used in a variety of laboratory experiments. It is an organic compound composed of a bromo-difluorophenyl group and an acetonitrile group. 2-BDBF has been studied extensively in a range of scientific disciplines and has been found to have a variety of applications. In addition, we will discuss the advantages and limitations of using 2-BDBF in laboratory experiments, and list potential future directions for research.
Applications De Recherche Scientifique
Electrocatalytic Carbon Dioxide Reduction : A study by Wong, Chung, and Lau (1998) investigated the impact of weak Brönsted acids, including 2,2,2-trifluoroethanol, phenol, methanol, and water, on the electrocatalytic reduction of CO2 in acetonitrile. They found that these acids enhance the rate of the catalytic process and improve the catalyst's lifetime. This study indicates potential applications in carbon capture and renewable energy technologies (Wong, Chung, & Lau, 1998).
Partition Chromatography : Corbin, Schwartz, and Keeney (1960) described partition chromatographic systems using acetonitrile as a stationary phase, suitable for separating various compounds like 2,4-dinitrophenylhydrazones of saturated aldehydes and ketones. This technique is significant in analytical chemistry for separating and identifying compounds (Corbin, Schwartz, & Keeney, 1960).
Electrochemical Oxidation Studies : Kádár, Nagy, Karancsi, and Farsang (2001) explored the electrochemical oxidation of various bromoanilines in acetonitrile solution. Their findings contribute to understanding the electrochemical behaviors of these compounds, which is crucial for developing electrochemical sensors and other applications (Kádár et al., 2001).
Ionic Liquid Crystals Research : Gowda, Chen, Khetrapal, and Weiss (2004) investigated the liquid-crystalline properties of methyl-tri-n-decylphosphonium salts in acetonitrile. Their findings indicate applications in the field of materials science, particularly in designing new liquid crystal displays and other optoelectronic devices (Gowda et al., 2004).
Organometallic Chemistry : Breunig, Hübner, Bolte, Wagner, and Lerner (2013) conducted a study on the reactivity of phosphaboradibenzofulvene towards hydrogen, acetonitrile, and other compounds. This research provides insights into the reactivity of organometallic compounds, which is crucial for catalyst design and synthesis of new materials (Breunig et al., 2013).
Electrochromic Device Application : Cihaner and Önal (2007) explored the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) in acetonitrile and its application in electrochromic devices. This research contributes to the development of smart windows and other electrochromic technologies (Cihaner & Önal, 2007).
Propriétés
IUPAC Name |
2-(3-bromo-2,4-difluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITACQBHAMKMRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,4-difluorophenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid](/img/structure/B1400346.png)











